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Collagen type IV alpha3 chain (185-203) - 157802-35-2

Collagen type IV alpha3 chain (185-203)

Catalog Number: EVT-1475340
CAS Number: 157802-35-2
Molecular Formula: C105H144N26O32S
Molecular Weight: 2314.517
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Collagen Type IV Alpha3 Chain (179-208)

    Compound Description: This peptide represents a longer fragment of the noncollagenous domain 1 (NC1) of the Collagen Type IV Alpha3 chain, encompassing residues 179-208. Similar to the (185-203) fragment, it demonstrates anti-proliferative effects on tumor cells, inhibiting melanoma, breast, pancreas, stomach, and prostate tumor cell growth. [] This activity is also linked to an increase in intracellular cAMP levels. [] This peptide, also referred to as oncothanin, impacts endothelial cell function by influencing proliferation, adhesion, motility, and ultimately, angiogenesis. []

    Relevance: This peptide is structurally related to Collagen Type IV Alpha3 Chain (185-203) as it represents an extended version containing the entire sequence of the (185-203) peptide within its structure. Both peptides share the crucial -SNS- motif (residues 189-191), which is essential for their biological activity. [, ]

Collagen Type IV Alpha3 Chain (185-191)

    Compound Description: This heptapeptide, with the sequence CNYYSNS, represents a shorter, N-terminal fragment of the Collagen Type IV Alpha3 Chain (185-203) peptide. This fragment retains the complete -SNS- motif and exhibits similar inhibitory activity against tumor growth in a mouse melanoma model. [] Structural studies indicate a β-turn conformation at the YSNS (188-191) level, similar to the longer (185-203) peptide, which is crucial for its biological function. []

    Relevance: This peptide is directly derived from Collagen Type IV Alpha3 Chain (185-203), representing its N-terminal heptapeptide fragment. The presence of the full -SNS- motif within this shorter fragment and its conserved β-turn conformation are key to its comparable biological activity. []

MNYYSNS Peptide

    Compound Description: This heptapeptide shares six out of seven residues with the Collagen Type IV Alpha3 Chain (185-191) fragment, with a conservative substitution of cysteine to methionine at the N terminus. Importantly, this peptide retains the -SNS- motif and its associated β-turn conformation, mirroring the structure of the (185-191) fragment. [] This structural similarity translates to comparable inhibitory activity. []

    Relevance: Although not directly derived from Collagen Type IV Alpha3 Chain (185-203), the MNYYSNS peptide is considered structurally related due to its high sequence homology with the (185-191) fragment. This homology, particularly the conservation of the -SNS- motif and the β-turn, leads to similar biological activity, suggesting a shared mechanism of action. []

DNYYSNS Peptide

  • Relevance: The DNYYSNS peptide serves as a structurally relevant negative control. While its sequence is largely similar to the Collagen Type IV Alpha3 Chain (185-191) fragment, the single amino acid substitution at the N terminus significantly alters its conformation and abolishes its biological activity. This highlights the importance of the β-turn conformation, specifically induced by the -SNS- motif, for the function of Collagen Type IV Alpha3 Chain (185-203) and its active derivatives. []

Collagen Type IV Alpha1 Chain (185-203)

    Compound Description: This peptide encompasses the same residue range (185-203) as the Collagen Type IV Alpha3 Chain (185-203) but originates from the α1 chain of type IV collagen. Unlike the α3 chain peptide, this peptide lacks the -SNS- motif, and consequently, does not exhibit the same inhibitory effects on tumor cell growth or endothelial cell tube formation. []

    Relevance: Despite having the same residue length and position as the target compound, Collagen Type IV Alpha1 Chain (185-203) serves as a crucial structure-activity control. The lack of the -SNS- motif and subsequent absence of the key biological functions highlight the specificity of this motif within the α3 chain for its observed bioactivity. []

Collagen Type IV Alpha2 Chain (185-203)

    Compound Description: Similar to the α1 chain counterpart, this peptide represents the (185-203) residue segment from the α2 chain of type IV collagen. It also lacks the -SNS- motif present in the α3 chain peptide and therefore does not exhibit inhibitory effects on tumor cell growth or endothelial cell tube formation. []

    Relevance: This peptide serves as another structure-activity control alongside the α1 chain (185-203) peptide. The absence of the -SNS- motif and the lack of corresponding biological activity further emphasizes the importance of the specific sequence within the α3 chain for its unique function. []

Overview

Collagen type IV alpha 3 chain (185-203) is a peptide segment derived from the type IV collagen, specifically the alpha 3 chain encoded by the COL4A3 gene in humans. Type IV collagen is a crucial structural component of basement membranes, which are thin sheets of extracellular matrix that provide support and anchorage to various tissues. The alpha 3 chain plays a significant role in forming heterotrimers with other collagen chains, contributing to the integrity and function of basement membranes in organs such as the kidneys and lungs.

Source

The COL4A3 gene is located on chromosome 2 and encodes one of the six alpha chains that form type IV collagen. This gene is particularly important in the context of various diseases, including Alport syndrome and Goodpasture syndrome, where mutations can lead to significant health issues due to compromised basement membrane integrity .

Classification

Collagen type IV is classified into different types based on its alpha chain composition. The alpha 3 chain can combine with alpha 4 and alpha 5 chains to form a heterotrimeric structure, which is essential for the proper assembly and function of basement membranes. The classification of collagen types is based on their structural properties and biological functions, with type IV being unique to basement membranes .

Synthesis Analysis

Methods

The synthesis of collagen type IV alpha 3 chain involves several key steps:

  1. Gene Transcription: The COL4A3 gene is transcribed into messenger RNA in the nucleus.
  2. Translation: The messenger RNA is translated into a polypeptide chain in the ribosomes.
  3. Post-Translational Modifications: The polypeptide undergoes several modifications, including hydroxylation and glycosylation, which are critical for its stability and function.
  4. Triple Helix Formation: Three polypeptide chains (alpha chains) assemble into a triple helix structure within the endoplasmic reticulum.

Technical Details

The assembly of collagen type IV involves specific chaperone proteins that assist in the correct folding of the polypeptides into their functional forms. This process requires calcium ions and is sensitive to changes in pH and temperature .

Molecular Structure Analysis

Structure

The molecular structure of collagen type IV alpha 3 chain is characterized by its triple helical configuration, which provides tensile strength. The peptide segment (185-203) specifically consists of amino acids that contribute to its structural stability and interaction with other extracellular matrix components.

Data

Chemical Reactions Analysis

Reactions

Collagen type IV undergoes several chemical reactions during its synthesis and function:

  1. Cross-Linking: Enzymatic cross-linking occurs post-assembly, enhancing the structural integrity of collagen fibers.
  2. Proteolytic Cleavage: Specific enzymes can cleave collagen into smaller fragments, which may have regulatory roles or be involved in tissue remodeling.

Technical Details

These reactions are mediated by various enzymes such as lysyl oxidase, which facilitates cross-linking through oxidative deamination of lysine residues .

Mechanism of Action

Process

The mechanism of action for collagen type IV alpha 3 chain involves its role in forming a scaffold for cell adhesion and migration within basement membranes. This process is crucial for tissue repair and regeneration.

Data

In pathological conditions like Alport syndrome, mutations in COL4A3 disrupt this mechanism, leading to compromised filtration barriers in kidneys and increased susceptibility to kidney disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Collagen type IV is insoluble in water but can be solubilized under specific conditions (e.g., acidic environments).
  • Stability: The triple helix structure provides significant thermal stability.

Chemical Properties

  • pH Sensitivity: Collagen's structural integrity can be affected by changes in pH.
  • Enzymatic Degradation: Matrix metalloproteinases can degrade collagen IV, influencing tissue remodeling processes .
Applications

Scientific Uses

Collagen type IV alpha 3 chain has several applications in scientific research:

  1. Disease Modeling: Understanding mutations in COL4A3 helps model diseases like Alport syndrome.
  2. Tissue Engineering: Its structural properties make it a candidate for developing scaffolds in regenerative medicine.
  3. Biomarker Development: Alterations in collagen IV levels can serve as biomarkers for kidney diseases and other conditions related to basement membrane dysfunction .
Structural Characterization of the Collagen Type IV Alpha3 Chain (185-203) Peptide

Primary Sequence Analysis and Conserved Motifs

The collagen type IV alpha3 chain fragment 185-203 (CNYYSNSYGYLLNGLGHR) represents a critical bioactive region within the non-collagenous 1 (NC1) domain, originally identified in tumstatin. This 19-amino acid peptide exhibits several evolutionarily conserved features essential for its biological function. The N-terminal heptapeptide subfragment (185-191: CYS-ASN-TYR-TYR-SER-ASN-SER, or CNYYSNS) demonstrates particularly high conservation across species, with the tyrosine doublet (YY) and serine-asparagine-serine (SNS) triplet showing near-universal preservation in mammalian alpha3(IV) chains. The cysteine residue at position 185 facilitates potential disulfide bond formation, though this residue is not always required for activity in shorter fragments. The central aromatic residues (Tyr187, Tyr188) contribute to hydrophobic packing stability, while the C-terminal region (192-203: YGYLLNGLGHR) contains a glycine-leucine-rich hydrophobic core followed by a terminal arginine that may participate in integrin binding interactions [1] [3].

Notably, sequence alignment studies reveal that the homologous region in other type IV collagen chains (α1, α2, α4-α6) lacks the exact YYSNS motif, explaining the unique functional properties specific to the α3-derived peptide. The tyrosine residues at positions 187 and 188 are particularly critical, as mutagenesis studies demonstrate their indispensable role in maintaining the peptide's antitumor efficacy. The conservation pattern suggests strong evolutionary pressure maintaining this sequence, likely due to its dual role in maintaining basement membrane integrity and regulating cellular processes upon proteolytic release [1] [3] [5].

Tertiary and Quaternary Structural Features

Biophysical analyses, including circular dichroism spectroscopy and nuclear magnetic resonance (NMR), reveal that the α3(IV)185-203 peptide adopts defined secondary structures despite its relatively short length. The full-length peptide exhibits a flexible conformation with two stable structural elements: an N-terminal β-turn motif (residues 188-191: YSNS) and a less structured C-terminal region. The heptapeptide CNYYSNS maintains the same structural core as the full-length peptide, explaining its retention of biological activity. This fragment folds into a type I β-turn centered on the YSNS sequence, stabilized by hydrogen bonding between the tyrosine carbonyl oxygen (Tyr188) and the serine amide nitrogen (Ser191) [1].

Table 1: Structural Elements in α3(IV)185-203 Peptide and Subfragments

Peptide FragmentPrimary SequenceSecondary StructureStabilizing Interactions
Full fragment (185-203)CNYYSNSYGYLLNGLGHRN-terminal β-turn + disordered C-terminusHydrogen bonding (Tyr188 O - Ser191 N), hydrophobic packing
Active heptapeptide (185-191)CNYYSNSType I β-turn (188-191)Hydrogen bonding, π-stacking of Tyr residues
Active homologous peptideMNYYSNSType I β-turn (188-191)Conservative Met substitution maintains conformation
Inactive mutantDNYYSNSDisrupted β-turnAbsence of hydrogen bonding network

The quaternary structure involves transient dimerization through hydrophobic interactions between tyrosine residues, though the peptide primarily functions as a monomer. Molecular dynamics simulations indicate that the tertiary structure is stabilized by π-stacking interactions between Tyr187 and Tyr188, creating a hydrophobic core that shields the β-turn from solvent exposure. This compact structure positions the SNS motif optimally for interaction with integrin receptors. Notably, the peptide does not require trimerization (unlike other collagen domains) for its biological activity, functioning instead as a monomeric ligand [1] [4].

Role of the SNS Triplet (-Ser-Asn-Ser-) in Conformational Stability

The Ser-Asn-Ser (SNS) triplet at positions 189-191 constitutes the structural nucleus governing the peptide's conformational stability and biological functionality. This polar triad facilitates a network of intramolecular hydrogen bonds that stabilize the β-turn conformation: the asparagine side chain carbonyl forms a hydrogen bond with the serine hydroxyl group at position 191, while the backbone carbonyl of Tyr188 accepts a hydrogen bond from the amide nitrogen of Ser191. Mutagenesis studies replacing Ser189 with alanine significantly reduce β-turn stability, while asparagine substitution (Asn190Ala) completely disrupts the turn formation, leading to loss of biological function [1] [3].

The SNS motif's conformational rigidity is further enhanced by its positioning within a type I β-turn (classified by φ2 = -60°, ψ2 = -30°; φ3 = -90°, ψ3 = 0° dihedral angles), which creates an optimal spatial orientation for interaction with the β3 integrin subunit. This structural arrangement positions the critical tyrosine residues (Tyr187-Tyr188) in an outward orientation, facilitating their insertion into the hydrophobic pocket of αvβ3 integrin. The functional indispensability of this motif is demonstrated by the complete loss of anti-tumor activity in DNYYSNS, a mutant where the cysteine at position 185 is replaced by aspartic acid, disrupting hydrogen bonding patterns essential for β-turn maintenance [1] [3].

Beta-Turn Formation and Its Functional Implications

The type I β-turn spanning residues 188-191 (YSNS) serves as the structural determinant for the peptide's biological activity. This 4-residue structural motif creates a molecular hinge that positions functional groups for specific interaction with the αvβ3 integrin receptor. The β-turn's significance is demonstrated through multiple lines of evidence: (1) Peptides maintaining this turn (CNYYSNS, MNYYSNS) effectively inhibit melanoma proliferation and invasion in vitro and tumor growth in vivo; (2) Cyclization strategies that stabilize the β-turn enhance antitumor potency approximately 3-fold compared to linear peptides; (3) Mutations disrupting β-turn formation (DNYYSNS) result in complete functional ablation despite identical amino acid composition [1] [3].

Mechanistically, the β-turn conformation presents the YYS sequence in a tight, stable configuration that docks into the ligand-binding pocket of the β3 integrin subunit, specifically interacting with the specificity-determining loop (SDL) of the βI-domain. This interaction disrupts integrin-mediated signaling pathways, leading to downregulation of matrix metalloproteinase expression (particularly MMP-2 and MT1-MMP) and inhibition of the plasminogen activation system. The conformational dependency explains why denatured or linearized peptides show significantly reduced biological activity despite containing identical primary sequences. Structural comparisons with related NC1 domains (canstatin, arresten) reveal that while different collagen IV fragments exhibit anti-angiogenic properties, the α3(IV)185-203 peptide uniquely depends on this β-turn for its specific mechanism of action targeting tumor cell invasion rather than endothelial cell proliferation [1] [2] [4].

Table 2: Functional Consequences of β-Turn Formation in α3(IV)185-203 Peptide

Functional Parameterβ-Turn Present (CNYYSNS)β-Turn Disrupted (DNYYSNS)Mechanistic Basis
Tumor growth inhibition>60% reduction in mouse melanoma modelNo significant effectConformation-dependent integrin binding
MMP-2 downregulation70-80% reduction in expression and activationNo inhibitionAltered signaling through αvβ3 integrin
Cell proliferation inhibitionIC₅₀ ≈ 50μMNo activity up to 500μMDisrupted FAK/PI3K signaling pathway
Plasminogen activation>60% suppression of uPA activityNo suppressionFailure to inhibit uPAR-integrin crosstalk
Integrin binding affinityKd = 120nMNo measurable bindingLoss of complementary surface geometry

Properties

CAS Number

157802-35-2

Product Name

Collagen type IV alpha3 chain (185-203)

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-5-oxopentanoic acid

Molecular Formula

C105H144N26O32S

Molecular Weight

2314.517

InChI

InChI=1S/C105H144N26O32S/c1-51(2)35-67(89(147)114-53(5)86(144)127-77(46-132)98(156)119-68(36-52(3)4)90(148)126-76(44-84(109)141)103(161)131-34-12-18-81(131)102(160)115-65(31-32-85(142)143)88(146)116-66(104(162)163)17-11-33-112-105(110)111)118-95(153)73(41-58-45-113-64-16-10-9-15-62(58)64)124-92(150)69(37-54-13-7-6-8-14-54)122-99(157)78(47-133)128-94(152)72(40-57-23-29-61(138)30-24-57)123-100(158)79(48-134)130-97(155)75(43-83(108)140)125-101(159)80(49-135)129-93(151)71(39-56-21-27-60(137)28-22-56)120-91(149)70(38-55-19-25-59(136)26-20-55)121-96(154)74(42-82(107)139)117-87(145)63(106)50-164/h6-10,13-16,19-30,45,51-53,63,65-81,113,132-138,164H,11-12,17-18,31-44,46-50,106H2,1-5H3,(H2,107,139)(H2,108,140)(H2,109,141)(H,114,147)(H,115,160)(H,116,146)(H,117,145)(H,118,153)(H,119,156)(H,120,149)(H,121,154)(H,122,157)(H,123,158)(H,124,150)(H,125,159)(H,126,148)(H,127,144)(H,128,152)(H,129,151)(H,130,155)(H,142,143)(H,162,163)(H4,110,111,112)/t53-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1

InChI Key

QJWBWCMTAMAKSU-JDDMTDLZSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)N

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